Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be achieved through various methods. One common method involves the reductive amination of benzyl alcohol with methylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride under mild conditions . Another method involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes use high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and can be incorporated into proteins, leading to potential neurotoxic effects . The compound can cause excitotoxicity by overstimulating glutamate receptors, leading to neuronal damage . Additionally, it can induce oxidative stress and protein aggregation, contributing to its neurotoxic properties .
Comparison with Similar Compounds
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be compared with other similar compounds, such as:
Beta-Methylamino-L-alanine (BMAA): A non-proteinogenic amino acid produced by cyanobacteria, known for its neurotoxic effects.
N-Methyl-DL-aspartic acid (NMA): Another neurotoxic compound with similar structural features and biological effects.
Alpha-(methylamino)isobutyric acid: A non-proteinogenic alpha-amino acid with similar chemical properties.
These compounds share structural similarities and exhibit comparable biological activities, but this compound is unique in its specific applications and synthetic routes.
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
3-(methylamino)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C16H19NO/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3 |
InChI Key |
PBRUGRJTDHZPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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